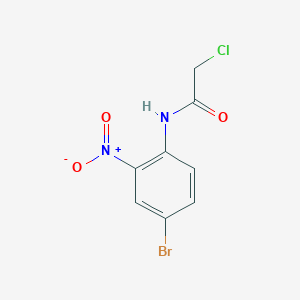

N-(4-bromo-2-nitrophenyl)-2-chloroacetamide

Übersicht

Beschreibung

N-(4-bromo-2-nitrophenyl)-2-chloroacetamide: is an organic compound characterized by the presence of a bromo group, a nitro group, and a chloroacetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(4-bromo-2-nitrophenyl)-2-chloroacetamide typically begins with 4-bromo-2-nitroaniline and chloroacetyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloroacetamide Group

The chlorine atom in the chloroacetamide moiety serves as a prime site for nucleophilic substitution.

Key Mechanism : The reaction proceeds via an SN² pathway, where the nucleophile displaces the chloride ion. Triethylamine is often used to neutralize HCl, driving the reaction forward .

Reduction of the Nitro Group

The nitro group (-NO₂) on the aromatic ring is reducible to an amine (-NH₂) under controlled conditions.

Key Insight : Catalytic hydrogenation is preferred for cleaner yields, while Fe/HCl is cost-effective for industrial applications .

Oxidation of the Benzene Ring

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄, H₂SO₄ | Aqueous H₂SO₄, 100°C | N-(4-bromo-2-nitrophenyl)-2-oxoacetamide |

| CrO₃, AcOH | Glacial AcOH, 60°C | N-(4-bromo-2-nitrophenyl)-2-oxoacetamide |

Mechanism : Oxidation converts the methylene group (-CH₂-) adjacent to the carbonyl into a ketone (-CO-) via radical intermediates .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product |

|---|---|---|

| NaOH (6M), reflux | Aqueous NaOH, 12 h | N-(4-bromo-2-nitrophenyl)-2-hydroxyacetamide |

| HCl (conc.), reflux | Concentrated HCl, 6 h | N-(4-bromo-2-nitrophenyl)-2-hydroxyacetamide |

Application : Hydrolysis is critical for synthesizing carboxylic acid derivatives or modifying solubility profiles .

Comparative Reactivity Analysis

The compound’s reactivity is distinct from analogs due to its substituent arrangement:

| Compound | Key Functional Groups | Reactivity Highlights |

|---|---|---|

| N-(4-bromo-2-nitrophenyl)-2-chloroacetamide | -NO₂, -Br, -Cl | High electrophilicity at chloroacetamide |

| N-(4-chloro-2-nitrophenyl)-acetamide | -NO₂, -Cl | Lower reactivity due to absence of -Br |

| N-(4-bromo-2-aminophenyl)-2-chloroacetamide | -NH₂, -Br, -Cl | Amine group enables diazotization |

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis: N-(4-bromo-2-nitrophenyl)-2-chloroacetamide serves as a precursor for synthesizing more complex organic molecules, contributing to the development of new chemical entities.

- Reactivity: The chloroacetamide group allows for nucleophilic substitution reactions, making it useful in various synthetic pathways.

Biology and Medicine

- Pharmaceutical Development: Due to its structural features, the compound is investigated for potential use in drug development. Its ability to form covalent bonds with nucleophilic sites on proteins suggests possible roles in enzyme inhibition and therapeutic applications.

- Antimicrobial and Anticancer Properties: Preliminary studies indicate that it may possess antimicrobial and anticancer activities. Research shows that the compound can inhibit specific enzymes critical for cancer cell proliferation, making it a candidate for further pharmacological studies.

Industrial Applications

- Dyes and Pigments Production: The compound is utilized in the production of dyes and pigments, highlighting its importance in the chemical industry.

- Specialty Chemicals: It plays a role in synthesizing specialty chemicals used across various industrial applications, including agrochemicals and fine chemicals.

Enzyme Inhibition Studies

In vitro experiments have demonstrated that treatment with this compound can reduce inflammatory responses in microglial cell lines. This effect is evidenced by decreased transcription levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential therapeutic role in neuroinflammatory conditions.

Anticancer Activity

Research indicates that modifications to the structure of this compound could enhance its binding affinity to target enzymes involved in tumor growth. This highlights its potential as a lead compound for developing anticancer agents.

Wirkmechanismus

The mechanism of action of N-(4-bromo-2-nitrophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

N-(4-bromo-2-nitrophenyl)-acetamide: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

N-(4-chloro-2-nitrophenyl)-2-chloroacetamide: Contains a chloro group instead of a bromo group, which can affect its reactivity and biological activity.

N-(4-bromo-2-aminophenyl)-2-chloroacetamide: The nitro group is reduced to an amine group, altering its chemical and biological properties.

Uniqueness: N-(4-bromo-2-nitrophenyl)-2-chloroacetamide is unique due to the presence of both a bromo and a nitro group, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

N-(4-bromo-2-nitrophenyl)-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

- Molecular Formula: C₈H₆BrClN₂O₃

- CAS Number: 854583-85-0

- Molecular Weight: 251.6 g/mol

- Purity Limit: ≥ 98%

The compound features a bromo group, a nitro group, and a chloroacetamide moiety, which contribute to its reactivity and potential biological effects .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit their activity, leading to various biological effects. The nitro group can undergo reduction, generating reactive intermediates that interact with cellular components, potentially causing cytotoxic effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits promising antimicrobial properties against various bacterial and fungal strains.

- In Vitro Studies:

- The compound was tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 50 µg/mL depending on the organism .

- It also demonstrated antifungal activity against dermatophytes and Fusarium species, with MIC values indicating significant potential for treating cutaneous fungal infections.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity:

- Cell Line Studies:

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, a comparative analysis is presented below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains both bromo and nitro groups | Antimicrobial and anticancer |

| N-(4-bromo-2-nitrophenyl)-acetamide | Lacks chloro group; less reactive | Limited biological activity |

| N-(4-chloro-2-nitrophenyl)-2-chloroacetamide | Contains chloro instead of bromo; different reactivity | Varied depending on specific targets |

| N-(4-bromo-2-aminophenyl)-2-chloroacetamide | Nitro reduced to amine; altered properties | Potentially different activities |

This table highlights the distinctiveness of this compound due to the combination of functional groups that enhance its reactivity and biological activity.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates. The results indicated that certain derivatives were significantly more effective than standard antibiotics, suggesting their potential as new therapeutic agents in combating resistant infections .

- Anticancer Screening :

Eigenschaften

IUPAC Name |

N-(4-bromo-2-nitrophenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2O3/c9-5-1-2-6(11-8(13)4-10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKSGYQIJTUHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586092 | |

| Record name | N-(4-Bromo-2-nitrophenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854583-85-0 | |

| Record name | N-(4-Bromo-2-nitrophenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.